SUMO Pathway Target Class vs. SIRT1 Activation: N1 Substituent Determines Mechanism
The title compound is claimed in US 9,045,483 B2 as an inhibitor of small ubiquitin‑like modifier (SUMO) E1 and/or E2 enzymes, a mechanism involved in cancer cell survival and DNA‑damage response [1]. In contrast, the structurally close analog CAY10602 — which differs only at N1 (4‑fluorophenyl vs. 1‑phenylethyl) — is a SIRT1 activator with no reported SUMO‑pathway activity. At 10 µM, CAY10602 produces a ~2.3‑fold fluorescent enhancement in a human recombinant SIRT1 assay, whereas the title compound, lacking the 4‑fluorophenyl group, is not associated with SIRT1 modulation .
| Evidence Dimension | Primary pharmacological target class |
|---|---|
| Target Compound Data | SUMO E1/E2 enzyme inhibition (patent‑claimed; no public IC₅₀ available for this specific compound) |
| Comparator Or Baseline | CAY10602 (1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine): SIRT1 activator; ~2.3‑fold fluorescence enhancement at 10 µM in hrSIRT1 assay |
| Quantified Difference | Qualitative: divergent target engagement (SUMO pathway vs. SIRT1 deacetylase); quantitative head‑to‑head data not publicly available |
| Conditions | Patent claims based on SUMO E1/E2 biochemical assays; CAY10602 data from cell‑free hrSIRT1 fluorescence assay |
Why This Matters
For a user requiring SUMO‑pathway modulation, CAY10602 is mechanistically unsuitable; the N1‑(1‑phenylethyl) substituent is essential for retaining the SUMO‑inhibitory pharmacophore claimed in the patent.
- [1] Chen Y, Li Y, Divlianska D, Bobkova E, Roth G, Pu J, Khan P. Inhibition of small ubiquitin-like modifier enzymes with substituted pyrrolo[2,3-b]quinoxalines. US Patent 9,045,483 B2, issued June 2, 2015. View Source
